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molecular formula CoH6MnNiO6 B8455811 Nickel-cobalt-manganese hydroxide CAS No. 189139-63-7

Nickel-cobalt-manganese hydroxide

Cat. No. B8455811
M. Wt: 274.61 g/mol
InChI Key: SEVNKUSLDMZOTL-UHFFFAOYSA-H
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Patent
US07887721B2

Procedure details

1 mol nickel nitrate, 1 mole manganese nitrate, and 1 mol cobalt nitrate were dissolved in 750 ml deionized water to prepare 4 mol/L solution, and 1500 ml NaOH aqueous solution of 4 mol/L was slowly added under stirring. The temperature of the solution was controlled at 50° C. After stirring for 8 hours, the precipitate was filtered and dried at 120° C. for 10 hours to yield nickel-manganese-cobalt hydroxide Ni1/3Mn1/3Co1/3(OH)2. 1.05 mols LiNO3 was dissolved in 220 ml deionized water, and after LiNO3 was completely dissolved, 1 mol Ni1/3Mn1/3Co1/3(OH)2 precursor was added. After slowly removing water by evaporation at 65° C. under stirring, in a muffle furnace the first-stage sintering was carried at 650° C. in oxygen atmosphere for 4 hours. The obtained product of the first-stage sintering was pulverized and then 200 g polytetrafluoroethylene aqueous solution containing 9 g polytetrafluoroethylene was added. After uniformly mixing, in the muffle furnace the second-stage sintering was carried out at 800° C. in oxygen atmosphere for 15 hours. After sintering, the material was cooled along with the furnace, and then pulverized by ball milling and passed through a 300 mesh screen to yield the final product LiNi1/3Mn1/3Co1/3O2.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Ni+2:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Mn+2:14].[N+]([O-])([O-])=[O:16].[N+]([O-])([O-])=[O:20].[Co+2:23].[N+]([O-])([O-])=[O:25].[OH-].[Na+]>O>[OH-:2].[Co+2:23].[Mn+2:14].[Ni+2:5].[OH-:7].[OH-:11].[OH-:16].[OH-:20].[OH-:25] |f:0.1.2,3.4.5,6.7.8,9.10,12.13.14.15.16.17.18.19.20|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
Name
Quantity
1 mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
was controlled at 50° C
STIRRING
Type
STIRRING
Details
After stirring for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at 120° C. for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Co+2].[Mn+2].[Ni+2].[OH-].[OH-].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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